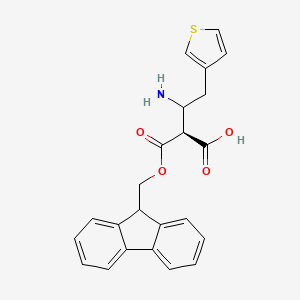

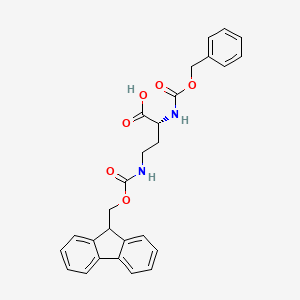

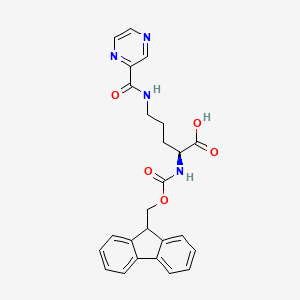

Fmoc-Orn(Pyrazic)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

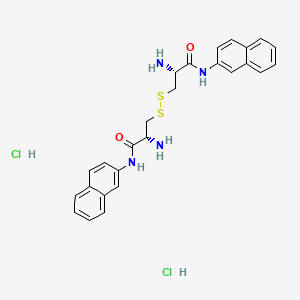

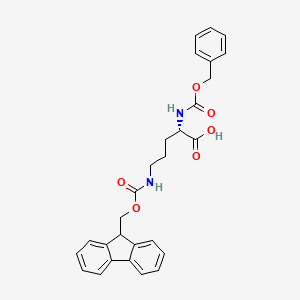

Fmoc-Orn(Pyrazic)-OH is an organofluorine compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various compounds, including peptides, peptidomimetics, and other molecules. This compound is a fluorinated derivative of ornithine, a non-proteinogenic amino acid. The introduction of fluorine into the molecule imparts unique properties, such as increased solubility and enhanced stability, making it an attractive reagent for a variety of applications.

科学研究应用

肽合成和折叠

- Fmoc-Orn(Pyrazic)-OH,是赖氨酸的衍生物,在肽合成中发挥重要作用。特别是,相关化合物Fmoc-Orn(i-PrCO-Hao)-OH表现出诱导肽中β-折叠的能力。这种属性对于形成生物活性所必需的特定肽结构至关重要。Fmoc-Orn(i-PrCO-Hao)-OH的独特性质有助于以最小改变肽序列的方式创建β-折叠结构,这对于维持肽在各种生物过程中的自然功能至关重要(Nowick等,2002)。

在材料科学中的应用

- 在材料科学领域,this compound衍生物用于合成光变色吡喃。由于这些化合物具有对光线反应而改变颜色的独特性质,它们在材料和生命科学中具有应用。这种特性使它们适用于创造具有可变光学性能的材料,这些材料可以用于各种技术和生物医学应用(Böttcher等,2009)。

生物相容材料的开发

- This compound衍生物还在创建可折叠体和嵌合肽的生物相容和可调节构建块方面起着基础作用。这些化合物,如Fmoc-GlcAPU(Me)-OH和Fmoc-GalAPU(Me)-OH,适用于固相肽合成,并具有可扩展和经济的合成途径。它们在创建可折叠体和嵌合肽方面的应用在生物医学研究中具有重要意义,可以用于模拟天然生物分子或创建具有特定功能的新结构(Goldschmidt Gőz等,2018)。

抗菌和抗炎应用

- 将来源于氨基酸的Fmoc修饰自组装构建块(包括与this compound相关的氨基酸)整合到抗菌和抗炎材料的开发中是一个显著的应用。这些材料具有固有的抗菌能力,并不会对哺乳动物细胞系产生负面影响,因此在生物医学应用中,如伤口敷料和植入物涂层中具有潜力(Schnaider et al., 2019)。

作用机制

Target of Action

Fmoc-Orn(Pyrazic)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity, which promote the association of building blocks, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of functional materials with diverse morphologies, which can be used in various applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

Given its role in the self-assembly of peptides, factors such as ph, temperature, and solvent conditions could potentially influence its action, efficacy, and stability .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGWLRHVNNSPOY-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146320 |

Source

|

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201046-61-9 |

Source

|

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。